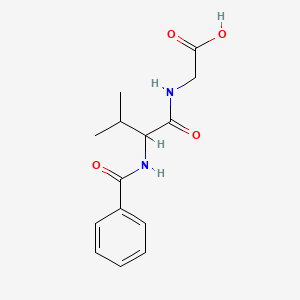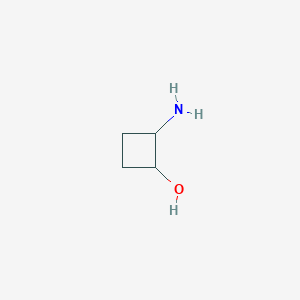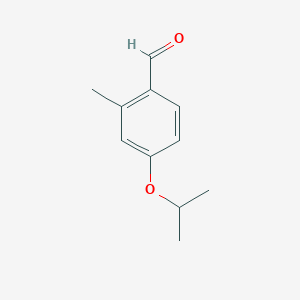
4-Isopropoxy-2-methylbenzaldehyde
Descripción general
Descripción
4-Isopropoxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-8H,1-3H3 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Selective Conversion of Bioethanol to Value-Added Chemicals : Research has identified methylbenzaldehydes, including derivatives structurally related to 4-Isopropoxy-2-methylbenzaldehyde, as useful precursors in the synthesis of phthalic anhydride and terephthalic acid. These compounds can be formed through sequential aldol condensations between acetaldehyde and enals, followed by dehydrocyclization during ethanol upgrading reactions. Such pathways offer new opportunities for the selective conversion of bioethanol into value-added chemicals, highlighting the potential of these aldehydes in sustainable chemistry applications (Moteki, Rowley, & Flaherty, 2016).
Synthesis of Benzo-fused Heterocycles : Ruthenium-mediated isomerization and ring-closing metathesis (RCM) have been utilized to transform substrates closely related to this compound into a variety of nitrogen- and oxygen-containing benzo-fused heterocycles. This demonstrates the compound's role in facilitating the synthesis of complex heterocyclic structures, which are significant in pharmaceutical and agrochemical research (Otterlo, Pathak, & Koning, 2003).
Materials Science and Functional Materials
Selective Oxidation of Benzyl Alcohols : A study on the copper-catalyzed oxidation of benzylic alcohols to aldehydes in water at room temperature showcased the ability to achieve high yields of aromatic aldehydes, including those related to this compound. This research underscores the relevance of such aldehydes in the development of green chemistry methodologies for the production of important intermediates in a solvent-free environment (Wu et al., 2016).
Fluorescence Sensing and Molecular Imaging : Positional isomers of compounds structurally related to this compound have been synthesized and studied for their fluorescence sensing properties. Such compounds show potential as dual fluorescence chemosensors for metal ions, with significant applications in environmental monitoring, biochemical assays, and molecular imaging (Hazra et al., 2018).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
2-methyl-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZOYTGEBKZHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517777 | |
| Record name | 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86786-25-6 | |
| Record name | 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

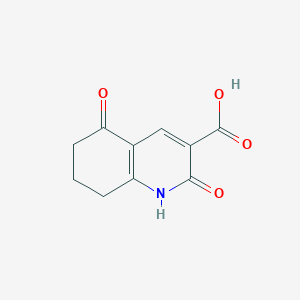
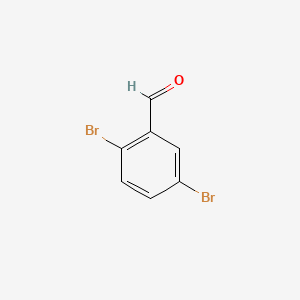
![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

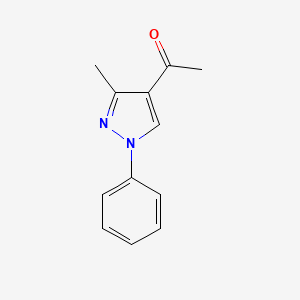
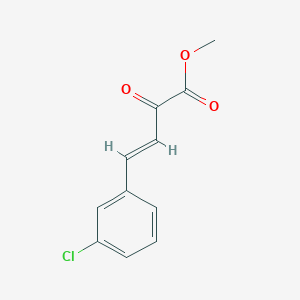

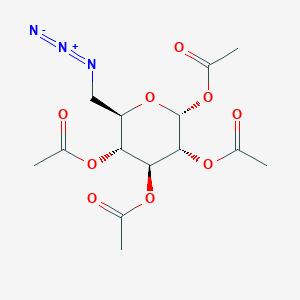
![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)
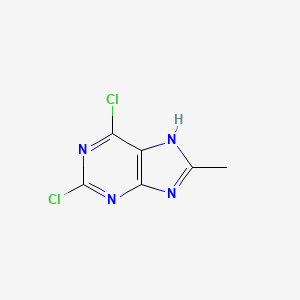
![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)
